An In-depth Technical Guide to 4-Acetyl-2-methylphenylboronic acid pinacol ester
An In-depth Technical Guide to 4-Acetyl-2-methylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Substituted Phenylboronic Acid Pinacol Esters in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic deployment of highly functionalized building blocks is paramount. Arylboronic acids and their corresponding pinacol esters have emerged as indispensable reagents, largely due to their remarkable versatility, stability, and functional group tolerance.[1][2] Their prominence is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3][4] This guide focuses on a specific, strategically substituted member of this class: 4-Acetyl-2-methylphenylboronic acid pinacol ester .
The unique substitution pattern of this molecule—an acetyl group at the 4-position and a methyl group at the 2-position—offers a nuanced reactivity profile. The electron-withdrawing nature of the acetyl group can influence the electronic properties of the boronic ester, while the ortho-methyl group introduces steric factors that can affect reaction kinetics and selectivity.[1] This guide aims to provide an in-depth technical overview of this reagent, from its fundamental properties and synthesis to its practical application in synthetic protocols, with a particular focus on its role in drug discovery and development.
Core Identifiers and Physicochemical Properties
A precise understanding of a reagent's identity and physical characteristics is the foundation of reproducible and reliable experimentation.
| Identifier | Value | Source |
| CAS Number | 1321848-43-4 | [1] |
| IUPAC Name | 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | [1] |
| Molecular Formula | C₁₅H₂₁BO₃ | [1] |
| Molecular Weight | 260.14 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| SMILES | CC1=C(C=C(C=C1)C(=O)C)B1OC(C)(C)C(C)(C)O1 | [1] |
| InChI Key | BDASTGOIWOBHGT-UHFFFAOYSA-N | [1] |
Synthesis of 4-Acetyl-2-methylphenylboronic acid pinacol ester: A Representative Protocol
While multiple synthetic routes to arylboronic acid pinacol esters exist, a common and effective strategy involves the Miyaura borylation of an appropriately substituted aryl halide.[6] This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and is known for its high functional group tolerance.[6]
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of 4-Acetyl-2-methylphenylboronic acid pinacol ester.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for Miyaura borylation. Researchers should optimize conditions for their specific setup.
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Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-3-methylacetophenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous dioxane (or another suitable solvent like toluene or DMF) via cannula. Follow with the addition of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Acetyl-2-methylphenylboronic acid pinacol ester.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The primary utility of 4-Acetyl-2-methylphenylboronic acid pinacol ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is fundamental to the synthesis of biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents.[3][7]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
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Reactant Preparation: In a suitable reaction vessel, combine the aryl halide (e.g., an aryl bromide or iodide) (1.0 eq), 4-Acetyl-2-methylphenylboronic acid pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Inert Atmosphere: Establish an inert atmosphere as described in the synthesis protocol.
-
Solvent and Catalyst Addition: Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq).
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: After cooling, perform an aqueous work-up similar to the synthesis protocol. The resulting biaryl product is then purified, commonly by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The structural motifs accessible through reactions with 4-Acetyl-2-methylphenylboronic acid pinacol ester are of significant interest to medicinal chemists and materials scientists.
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Medicinal Chemistry: The biaryl structures formed are key pharmacophores in numerous drug candidates. The acetyl group can serve as a hydrogen bond acceptor or a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
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Materials Science: Biaryl compounds are often the core of conjugated organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern can be used to tune the electronic and photophysical properties of these materials.[1]
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Responsive Drug Delivery: Phenylboronic acid pinacol esters are being explored in the development of drug delivery systems that respond to reactive oxygen species (ROS).[1] The boronic ester can act as a ROS-cleavable linker, enabling targeted drug release in disease microenvironments with high oxidative stress, such as in periodontitis or cancer.[1][8]
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage are crucial for safety and to maintain the integrity of the compound.
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Hazards: While specific toxicological data for this compound is limited, boronic acids and their esters are generally considered to be irritants.[9][10] They can cause skin and serious eye irritation.[9] Inhalation may also cause respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[11] Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][12]
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Storage: 4-Acetyl-2-methylphenylboronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[11] Pinacol boronic esters are generally more stable than their corresponding boronic acids but can be susceptible to hydrolysis over time.
Conclusion
4-Acetyl-2-methylphenylboronic acid pinacol ester is a valuable and versatile building block for modern organic synthesis. Its well-defined structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is essential for leveraging its full potential in the development of novel therapeutics and functional materials.
References
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Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2014, November 19). SAFETY DATA SHEET. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(24), 7842–7852.
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PubChem. (n.d.). 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]
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PubChem. (n.d.). 4-Acetyl-2-methylphenylboronic acid pinacol ester. Retrieved from [Link]
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Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
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PubMed. (2024, April 15). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Retrieved from [Link]
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